molecular formula C17H27NS B12557642 Piperidine, 3-methyl-1-[2-methyl-1-(2-thienyl)cyclohexyl]- CAS No. 190519-02-9

Piperidine, 3-methyl-1-[2-methyl-1-(2-thienyl)cyclohexyl]-

Cat. No.: B12557642
CAS No.: 190519-02-9
M. Wt: 277.5 g/mol
InChI Key: BBFINCSTQNQPET-UHFFFAOYSA-N
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Description

Piperidine, 3-methyl-1-[2-methyl-1-(2-thienyl)cyclohexyl]- is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a cyclohexyl group, and a thienyl group. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 3-methyl-1-[2-methyl-1-(2-thienyl)cyclohexyl]- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 3-methyl-1-[2-methyl-1-(2-thienyl)cyclohexyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Piperidine, 3-methyl-1-[2-methyl-1-(2-thienyl)cyclohexyl]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Piperidine, 3-methyl-1-[2-methyl-1-(2-thienyl)cyclohexyl]- involves its interaction with specific molecular targets in the body. This compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 3-methyl-1-[2-methyl-1-(2-thienyl)cyclohexyl]- is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

190519-02-9

Molecular Formula

C17H27NS

Molecular Weight

277.5 g/mol

IUPAC Name

3-methyl-1-(2-methyl-1-thiophen-2-ylcyclohexyl)piperidine

InChI

InChI=1S/C17H27NS/c1-14-7-5-11-18(13-14)17(16-9-6-12-19-16)10-4-3-8-15(17)2/h6,9,12,14-15H,3-5,7-8,10-11,13H2,1-2H3

InChI Key

BBFINCSTQNQPET-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2(CCCCC2C)C3=CC=CS3

Origin of Product

United States

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